molecular formula C10H9FN2OS B13422562 N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide

Cat. No.: B13422562
M. Wt: 224.26 g/mol
InChI Key: BLZSPYIKOKDRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide is a synthetically designed small molecule based on the privileged 1,3-benzothiazole scaffold, a structure renowned for its diverse and potent biological activities. This compound serves as a valuable chemical intermediate and active research probe in medicinal chemistry, particularly in the development of novel therapeutics for oncology, infectious diseases, and central nervous system (CNS) disorders. Its core structure, featuring a fluorinated benzothiazole ring linked to an N-methylacetamide group, is engineered for optimal interaction with key biological targets. Benzothiazole derivatives have demonstrated significant promise in anticancer research, where they often function by inhibiting critical enzymatic pathways such as the epidermal growth factor receptor (EGFR) tyrosine kinase. Inhibition of EGFR, which is frequently overexpressed in various cancers, disrupts downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis . Recent studies on novel benzothiazole-1,2,3-triazole hybrids have shown potent EGFR inhibitory activity and cytotoxicity against human breast (T47D), lung (A549), and colon (HCT-116) cancer cell lines, underscoring the therapeutic potential of this chemical class . Beyond oncology, the benzothiazole nucleus is a recognized pharmacophore in antimicrobial research. Structurally related acetamide-linked benzothiazole compounds have exhibited excellent broad-spectrum activity against Gram-positive and Gram-negative bacteria, positioning them as promising leads for combating antimicrobial resistance . Furthermore, this chemotype has been explored for the treatment of neurological conditions. Substituted 1,3-benzothiazol-2-yl benzamides have shown notable anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models without associated neurotoxicity, indicating their potential as safer antiepileptic agents . The mechanism of action for this compound is multi-faceted and context-dependent. In anticancer applications, it may act as a competitive inhibitor at the ATP-binding site of tyrosine kinases like EGFR. In antimicrobial contexts, related compounds have demonstrated an ability to inhibit bacterial DNA gyrase . The presence of the fluorine atom at the 6-position of the benzothiazole ring is a critical structural feature that enhances the molecule's electronic properties, metabolic stability, and overall bioavailability, thereby improving its pharmacokinetic profile and efficacy in biological systems. This compound is provided exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide

InChI

InChI=1S/C10H9FN2OS/c1-6(14)13(2)10-12-8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3

InChI Key

BLZSPYIKOKDRTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide generally follows a multi-step approach:

  • Construction or procurement of 6-fluoro-2-aminobenzothiazole as the key intermediate.
  • Acylation of the amino group with an appropriate acylating agent to form the N-methylacetamide derivative.
  • Introduction of the N-methyl group either prior to or during the acylation step.

Preparation of 6-fluoro-2-aminobenzothiazole

The 6-fluoro substituent on the benzothiazole ring is typically introduced by starting from 6-fluoro-2-aminothiophenol or via electrophilic fluorination of the benzothiazole ring. However, most synthetic routes utilize commercially available or previously synthesized 6-fluoro-2-aminobenzothiazole as the starting material for subsequent functionalization.

Acylation to Form this compound

The key step involves the acylation of the amino group on the benzothiazole ring with an acyl chloride derivative of acetic acid bearing a fluorine substituent or direct acylation with 2-fluoro-N-methylacetamide precursors.

Typical reaction conditions:

  • Solvent: Acetonitrile or dichloromethane
  • Base: Triethylamine or similar organic base to neutralize HCl byproduct
  • Temperature: 0–25 °C during addition, then room temperature stirring for several hours
  • Workup: Extraction with water and organic solvents, drying over magnesium sulfate, solvent removal under reduced pressure
  • Purification: Chromatography on silica gel using hexane/ethyl acetate mixtures or recrystallization from diethyl ether

These conditions yield the target compound with satisfactory purity and yield.

Methylation of the Amide Nitrogen

In some methods, the methyl group on the amide nitrogen is introduced by using methylamine or N-methylated acyl chlorides. Alternatively, methylation can be performed post-acylation using methylating agents under controlled conditions.

3. Detailed Preparation Protocols and Analytical Data

Step Reagents & Conditions Description Yield (%) Notes
1 6-fluoro-2-aminobenzothiazole + chloroacetyl chloride, triethylamine, acetonitrile, 0–25 °C Formation of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate ~80 Stirring 3–5 h, base scavenges HCl
2 Intermediate + methylamine, solvent (ethanol or acetonitrile), room temperature Nucleophilic substitution of chloro group by methylamine to form N-methylacetamide moiety 75–85 Reaction monitored by TLC
3 Purification by chromatography or recrystallization Isolation of pure this compound - Characterization by NMR, IR, MS

4. Representative Reaction Scheme

$$
\text{6-fluoro-2-aminobenzothiazole} + \text{chloroacetyl chloride} \xrightarrow[\text{triethylamine}]{\text{acetonitrile, 0–25 °C}} \text{N-(6-fluoro-1,3-benzothiazol-2-yl)-2-chloroacetamide}
$$

$$
\text{N-(6-fluoro-1,3-benzothiazol-2-yl)-2-chloroacetamide} + \text{methylamine} \rightarrow \text{this compound}
$$

5. Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows characteristic signals for aromatic protons of the benzothiazole ring, a singlet for the N-methyl group (~3.0 ppm), and amide proton signals.
    • ^13C NMR confirms the presence of carbonyl carbon (~170–175 ppm) and aromatic carbons.
  • Infrared Spectroscopy (IR):
    • Strong amide C=O stretch near 1650 cm^-1.
    • N-H stretch and aromatic C-F stretching bands observed.
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with molecular weight of 224.26 g/mol.
  • Elemental Analysis:
    • Consistent with calculated values for C10H9FN2OS.

6. Industrial and Laboratory Scale Preparation

A patented industrial method for the related N-methylacetamide moiety involves direct amination of acetic acid with methylamine under controlled temperature (70–80 °C) followed by distillation to remove water and acid impurities, yielding high purity N-methylacetamide suitable for further acylation reactions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Reference
Acylation of 6-fluoro-2-aminobenzothiazole with chloroacetyl chloride + methylamine substitution 6-fluoro-2-aminobenzothiazole, chloroacetyl chloride, methylamine Triethylamine, acetonitrile 0–25 °C, 3–5 h 75–85
Industrial methylation of acetic acid with methylamine to produce N-methylacetamide Acetic acid, methylamine Heat 70–80 °C, distillation 2 h reaction, distillation ~90

8. Research Discoveries and Notes

  • The fluorine substituent at the 6-position on the benzothiazole ring enhances the compound’s biological activity and metabolic stability, as reported in anticonvulsant and CNS activity studies.
  • The acylation step is critical and requires careful control of temperature and base equivalents to avoid side reactions and ensure high purity.
  • The methylation of the amide nitrogen can be performed efficiently by nucleophilic substitution on a chloroacetamide intermediate, avoiding harsher methylation conditions.
  • The compound shows no significant neurotoxicity or liver toxicity in preliminary biological assays, indicating suitability for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs)

  • This compound : The 6-fluoro group is a moderate EWG, enhancing electrophilicity and influencing hydrogen-bonding interactions. This may improve target binding compared to unsubstituted analogs .
  • N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) : The trifluoromethyl group is a stronger EWG than fluorine, leading to higher GlideXP scores (−3.78 kcal/mol) in CK-1δ inhibition assays. However, increased hydrophobicity may reduce solubility .
  • N-(6-Nitro-1,3-benzothiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : The nitro group is a potent EWG, contributing to strong VEGFR-2 inhibition (IC₅₀ = 0.89 µM) but may increase metabolic instability .

Electron-Donating Groups (EDGs)

  • N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide : The methyl group increases lipophilicity (LogP = 3.21), improving membrane permeability but possibly reducing target specificity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Solubility (Predicted)
This compound 238.28 ~2.5 3 (O, N, F) Moderate
BTA () 439.39 ~4.5 6 (O, N) Low
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide () 222.26 1.8 3 (O, N) High
N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide () 206.26 3.21 2 (N, O) Low

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring, which is known for its pharmacological significance. The presence of a fluorine atom at the 6-position enhances its lipophilicity and biological activity. The acetamide moiety contributes to its interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of N-acylethanolamine acid amidase (NAAA). This enzyme is crucial for the degradation of bioactive lipids such as palmitoylethanolamide (PEA). By inhibiting NAAA, the compound increases PEA levels, leading to activation of peroxisome proliferator-activated receptor-alpha (PPAR-alpha). This pathway is associated with anti-inflammatory and analgesic effects, making it a candidate for pain management and inflammatory conditions .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that compounds with a benzothiazole structure exhibit potent anticancer properties. This compound has shown effectiveness against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. In vitro assays demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against certain bacterial strains. The fluorine substitution is believed to enhance binding affinity to bacterial targets, thereby increasing its efficacy .
  • Anti-inflammatory Effects : By modulating lipid signaling pathways through PPAR-alpha activation, this compound exhibits anti-inflammatory properties that could be beneficial in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in A431 and A549 cell lines
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryActivates PPAR-alpha via increased PEA levels

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound, researchers utilized MTT assays to evaluate cell viability in A431 and A549 cell lines. Results indicated that at concentrations of 1, 2, and 4 μM, the compound significantly reduced cell viability and induced apoptosis, as evidenced by flow cytometry analysis. Additionally, Western blot assays revealed downregulation of pro-inflammatory cytokines IL-6 and TNF-α in treated cells, suggesting a dual mechanism involving both direct cytotoxicity and modulation of inflammatory pathways .

Q & A

Basic: What are the standard synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted benzothiazole amines and acetylating agents. For example, 6-fluoro-1,3-benzothiazol-2-amine can react with N-methylacetyl chloride under reflux in chloroform or dichloromethane. Key steps include:

  • Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or chlorinated solvents (e.g., CHCl₃) are preferred for solubility and reactivity .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of:

  • Catalyst systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation in related compounds (e.g., 10 mol% Cu(OAc)₂ in tert-butanol/water) .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for 6–8 hours to ensure complete conversion, monitored via TLC .
  • Work-up protocols : Extraction with ethyl acetate and washing with brine to remove unreacted intermediates .
  • Crystallization : Slow evaporation from ethanol to obtain single crystals for X-ray validation .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N–H bend at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., fluorine-induced deshielding at C6 of benzothiazole, methyl group resonance at δ ~2.6 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., HRMS with <2 ppm error) .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound?

Methodological Answer:
Challenges include:

  • Polymorphism : Multiple crystal forms due to flexible acetamide side chains, resolved by slow crystallization from ethanol .
  • Hydrogen bonding : Intermolecular N–H⋯N interactions in dimers require high-resolution data (e.g., 0.84 Å) to resolve .
  • Crystal packing : Non-classical C–H⋯O and S⋯S interactions influence unit cell parameters (triclinic P1 space group observed in analogs) .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • TLC monitoring : Hexane:ethyl acetate (8:2) as a mobile phase to track reaction progress .
  • Melting point analysis : Sharp melting ranges (e.g., 485–486 K) confirm crystalline purity .
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Advanced: How do structural modifications influence biological activity in benzothiazole acetamides?

Methodological Answer:

  • Fluorine substitution : Enhances bioavailability and target binding (e.g., fluorine at C6 improves metabolic stability) .
  • Methyl vs. bulkier groups : N-Methyl reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets .
  • SAR studies : Compare IC₅₀ values of analogs (e.g., 4-methylphenyl vs. 4-nitrophenyl substituents alter antioxidant activity by 2–3-fold) .

Basic: What in vitro assays are used for preliminary biological screening?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Antioxidant tests : DPPH radical scavenging (e.g., 50–70% inhibition at 100 µM for analogs) .
  • Molecular docking : AutoDock Vina to predict binding modes with targets like α-glucosidase (docking scores ≤−8.0 kcal/mol indicate strong binding) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant tests) .
  • Solubility adjustments : Test compounds in DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference .
  • Reproducibility checks : Independent synthesis and bioassay validation (e.g., triplicate runs with ≤10% variance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.